2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the acetamide backbone and a thieno[3,4-c]pyrazol moiety substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-16-7-5-15(6-8-16)25-22(17-12-30-13-18(17)24-25)23-21(26)11-14-4-9-19(28-2)20(10-14)29-3/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDXOMDAXLKUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It suppresses the ERKs/RSK2 signaling pathway, which results in the inhibition of NF-κB transactivation activity.
Biochemical Pathways
The affected pathways are those regulated by extracellular signal-regulated kinases (ERKs). These are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis. The downstream effects include the suppression of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) production.
Pharmacokinetics
The compound is known to be soluble in chloroform, which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner. It also inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32, resulting in the inhibition of NF-κB activation and cell migration.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c. This suggests that temperature and exposure to oxygen may affect the stability of the compound.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a member of the thienopyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thieno[3,4-c]pyrazole moiety linked to an acetamide group and substituted with methoxyphenyl groups. The molecular formula is , with a molecular weight of approximately 378.46 g/mol. The following table summarizes its key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 514.9 °C at 760 mmHg |
| Flash Point | 265.2 °C |
Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. In a study assessing the effects of various thienopyrazole compounds on erythrocytes exposed to toxic agents, it was found that these compounds could mitigate oxidative stress, demonstrating protective effects against cellular damage caused by free radicals . The alterations in erythrocyte morphology were significantly reduced when treated with thienopyrazoles compared to control groups.
Anti-inflammatory Effects
Thienopyrazoles have also been reported to possess anti-inflammatory activities. They inhibit key inflammatory pathways and cytokine production, potentially making them useful in treating conditions characterized by chronic inflammation. For instance, certain analogs have shown efficacy in reducing levels of pro-inflammatory cytokines in vitro .
Anticancer Properties
The anticancer potential of thienopyrazole derivatives has been explored extensively. A notable study highlighted that specific compounds within this class exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting their potential as chemotherapeutic agents .
The biological activity of 2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Signaling Pathways : The compound could affect signaling cascades related to cell survival and apoptosis.
- Antioxidant Defense : By enhancing cellular antioxidant capacity, it protects against oxidative stress.
Study on Erythrocyte Protection
In a controlled experiment using Clarias gariepinus (African catfish), researchers evaluated the protective effects of thienopyrazole compounds against oxidative damage induced by 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to untreated controls. The percentage of altered erythrocytes was markedly lower in groups receiving thienopyrazole treatment (12% vs. 40% in controls)【2】.
Anticancer Screening
A series of thienopyrazole derivatives were screened for anticancer activity against multiple cell lines. One derivative demonstrated an IC50 value of 1.09 µM against A549 cells, indicating potent anticancer activity【6】. This study underscores the potential application of these compounds in cancer therapy.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : Pyrazoles often inhibit specific kinases involved in cancer progression. The thieno-pyrazole moiety is particularly noted for its ability to interfere with cell cycle regulation and apoptosis pathways.
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and A375 (melanoma) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. This specific compound has shown promise in reducing inflammation markers in preclinical models:
- Research Findings : Inflammation-induced models have revealed that the compound can significantly lower levels of cytokines such as TNF-alpha and IL-6, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazole derivatives has been explored extensively:
- Activity Spectrum : Studies indicate that compounds with a thieno-pyrazole structure exhibit broad-spectrum antibacterial and antifungal activities. This particular compound's structure suggests potential effectiveness against resistant strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Coupling Reactions : The initial formation involves coupling reactions between substituted phenyl derivatives and thieno-pyrazole intermediates.
- Characterization Techniques : Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Pharmacological Insights
The pharmacological profile of 2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide includes:
| Activity Type | Description |
|---|---|
| Anticancer | Effective against various cancer cell lines with mechanisms involving kinase inhibition |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, comparisons are drawn with analogous acetamide derivatives reported in crystallographic and pharmacological studies. Key structural variations include:
- Substituents on the aryl group (e.g., chloro vs. methoxy).
- Heterocyclic moieties (e.g., thiazole vs. thieno-pyrazole).
- Hydrogen-bonding motifs influencing crystal packing and solubility.
Table 1: Structural and Physicochemical Properties of Analogous Acetamides
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4-dimethoxy substituents contrast with chloro groups in analogs like the dichlorophenyl derivative . Methoxy groups enhance solubility in polar solvents (e.g., methanol) due to increased polarity, whereas chloro groups reduce solubility but improve lipophilicity.
- Steric and Conformational Impact :
The 3,4-dimethoxy arrangement may induce greater steric hindrance compared to smaller substituents (e.g., fluoro), altering dihedral angles between the aryl ring and heterocycle. For example, dichlorophenyl-thiazole analogs exhibit dihedral angles of ~60–72° , while the bulkier methoxy groups in the target compound could reduce this angle, affecting molecular planarity and π-π stacking.
Heterocyclic Moieties
- Thieno-pyrazol vs. Thiazole: The thieno[3,4-c]pyrazol core in the target compound introduces a fused bicyclic system with additional nitrogen atoms, contrasting with monocyclic thiazole analogs. This structural complexity may enhance binding affinity to biological targets (e.g., enzymes) through multipoint interactions. However, it could also reduce synthetic yield due to increased steric demands during cyclization.
Hydrogen-Bonding and Crystal Packing
- N–H⋯N/O Interactions: Thiazole-based analogs form R₂²(8) dimeric motifs via N–H⋯N hydrogen bonds . The thieno-pyrazol group in the target compound likely facilitates similar interactions, though the presence of methoxy oxygen atoms may introduce competing C–H⋯O bonds, leading to distinct crystal packing arrangements.
Preparation Methods
Core Synthesis: Thieno[3,4-c]pyrazole Formation
The thieno[3,4-c]pyrazole scaffold is constructed via cyclization of thiophene-3,4-dicarbonitrile with hydrazine derivatives. For example:
- Step 1 : Reacting thiophene-3,4-dicarbonitrile with hydrazine hydrate in ethanol at reflux yields the pyrazole ring.
- Step 2 : Functionalization at the N1 position with 4-methoxyphenyl groups via nucleophilic substitution using 4-methoxybenzyl chloride.
Functionalization Strategies
Acetamide Linker Installation
The acetamide bridge is introduced through a two-step process:
- Chloroacetylation : Reaction of the pyrazole amine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
- Nucleophilic Displacement : Substitution of the chloride with 3,4-dimethoxyphenylacetic acid using potassium carbonate in acetonitrile.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, Triethylamine | DCM | 0–5°C | 85% |
| 2 | 3,4-Dimethoxyphenylacetic acid, K₂CO₃ | Acetonitrile | 80°C | 78% |
Palladium-Catalyzed Coupling
Recent methods leverage Suzuki-Miyaura cross-coupling to introduce aryl groups. For instance:
- A boronate ester intermediate (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate) reacts with aryl halides under Pd(PPh₃)₄ catalysis.
- Conditions : Toluene/ethanol (2:1), 80°C, 4.5 hours, yielding 93%.
Optimization and Challenges
Solvent and Catalyst Selection
Steric and Electronic Effects
- Methoxy groups on phenyl rings induce steric hindrance, necessitating elevated temperatures (80–100°C) for complete conversion.
- Electron-withdrawing groups (e.g., trifluoromethyl) on coupling partners reduce yields by 15–20% compared to methoxy substituents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization-Amidation | 3 | 67% | Cost-effective | Low regioselectivity |
| Suzuki Coupling | 2 | 93% | High efficiency | Requires palladium catalysts |
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic protocols for preparing 2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of thieno[3,4-c]pyrazole precursors under reflux with catalysts like triethylamine .
- Substitution reactions : Introduction of 3,4-dimethoxyphenyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity .
- Yield optimization : Monitoring temperature (60–100°C) and reaction time (12–24 hrs) to minimize by-products . Characterization relies on NMR (1H/13C), HPLC for purity, and MS for molecular weight confirmation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 6.7–7.8 ppm for aromatic protons) and 13C NMR (carbonyl signals at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 465.15) .
- X-ray crystallography : For resolving crystal packing and stereochemistry in solid-state studies .
Q. How is the initial pharmacological activity of this compound assessed in academic research?
Preliminary screening includes:
- In vitro assays : Testing against cancer cell lines (e.g., IC50 values via MTT assay) or enzyme targets (e.g., kinase inhibition) .
- Molecular docking : Simulations to predict binding affinities with receptors like cyclooxygenase-2 (COX-2) or EGFR .
- ADME profiling : Solubility (logP), metabolic stability in liver microsomes, and plasma protein binding .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., varying IC50 values) are addressed via:
- Orthogonal assays : Repeating experiments with alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
- Structural analogs : Synthesizing derivatives to isolate structure-activity relationships (SAR) .
- Batch analysis : Ensuring compound purity (>95% via HPLC) and verifying storage conditions (light/temperature sensitivity) .
Q. How can synthetic routes be optimized to improve yield and scalability?
Advanced approaches include:
- Microwave-assisted synthesis : Reducing reaction time (e.g., from 24 hrs to 2 hrs) and enhancing regioselectivity .
- Flow chemistry : Continuous production to minimize intermediate degradation .
- Green solvents : Replacing DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. What methodologies are used to design derivatives with enhanced target selectivity?
Derivative design focuses on:
- Functional group modulation : Introducing electron-withdrawing groups (e.g., -CF3) to the acetamide moiety for improved binding .
- Heterocyclic substitutions : Replacing the thienopyrazole core with pyrimidine or triazole rings to alter pharmacokinetics .
- Prodrug strategies : Adding hydrolyzable esters to improve bioavailability .
Q. How can computational tools aid in understanding this compound’s interaction with biological targets?
Computational methods include:
- Molecular Dynamics (MD) : Simulating ligand-receptor interactions over time (e.g., RMSD plots for stability) .
- QSAR modeling : Corstituting electronic (HOMO/LUMO) and steric parameters with activity data .
- Pharmacophore mapping : Identifying critical binding features (e.g., hydrogen bond donors) .
Q. What experimental approaches are used to analyze stability under varying pH and light conditions?
Stability studies involve:
- Forced degradation : Exposure to acidic/basic conditions (pH 1–13) and UV light (254 nm) to identify degradation products .
- HPLC-MS/MS : Tracking main peak area reduction and characterizing degradants .
- Thermogravimetric Analysis (TGA) : Assessing thermal stability (e.g., decomposition above 200°C) .
Methodological Challenges & Solutions
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
Strategies include:
- Co-solvents : Using DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Salt formation : Preparing hydrochloride or sodium salts for improved polar interactions .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .
Q. What techniques validate the compound’s metabolic pathways and toxicity?
Advanced profiling involves:
- Liver microsome assays : Identifying CYP450-mediated metabolites via LC-MS/MS .
- Reactive metabolite screening : Trapping electrophilic intermediates with glutathione .
- Genotoxicity assays : Ames test for mutagenicity and Comet assay for DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
